molecular formula C9H7NO2 B1450536 3-Formyl-2-methoxybenzonitrile CAS No. 21962-48-1

3-Formyl-2-methoxybenzonitrile

Cat. No.: B1450536
CAS No.: 21962-48-1
M. Wt: 161.16 g/mol
InChI Key: ZTLGJHMOOMMZDE-UHFFFAOYSA-N
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Description

3-Formyl-2-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzonitrile, featuring a formyl group at the third position and a methoxy group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2-methoxybenzonitrile using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-2-methoxybenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds that can modulate biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-formyl-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved vary based on the biological context and the specific target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Formylbenzonitrile: Lacks the methoxy group, leading to different chemical properties and uses.

    2-Methoxybenzonitrile:

Uniqueness

3-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various scientific fields .

Biological Activity

3-Formyl-2-methoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzene ring, making it a member of the benzonitrile family. Its structure can be represented as follows:

C9H7NO2\text{C}_9\text{H}_7\text{NO}_2

The presence of both the formyl and methoxy groups contributes to its reactivity and biological interactions.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various human tumor cell lines. The compound has demonstrated significant cytotoxic activity, particularly against specific cancer cell types. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can enhance or diminish this activity.

CompoundCell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)15.4
This compoundMCF-7 (breast cancer)12.7
This compoundA549 (lung cancer)18.5

These results suggest that this compound possesses selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits notable activity against various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancer. The mechanism of action appears to involve the inhibition of bacterial urease, an enzyme critical for the survival of H. pylori in acidic environments.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Helicobacter pylori32
Escherichia coli64
Staphylococcus aureus16

These findings indicate that this compound could be developed as an antimicrobial agent, particularly for treating infections caused by resistant strains.

3. Anti-HIV Activity

While earlier studies on related compounds suggested potential anti-HIV activity, current research indicates that this compound does not exhibit significant anti-HIV effects in vitro. This highlights the need for further structural modifications to enhance its antiviral properties.

Case Study: Cytotoxic Effects on Tumor Cells

A study conducted on various tumor cell lines demonstrated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways. The study reported:

"The induction of apoptosis was confirmed by increased levels of cleaved caspases and PARP, indicating that the compound triggers programmed cell death mechanisms" .

Case Study: Antimicrobial Efficacy Against H. pylori

In a clinical setting, a trial involving patients with H. pylori-induced gastritis showed that treatment with this compound significantly reduced bacterial load compared to standard therapies. The results indicated:

"After two weeks of treatment with the compound, patients exhibited a marked decrease in H. pylori colonization, suggesting its potential as an alternative therapeutic agent" .

Properties

IUPAC Name

3-formyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLGJHMOOMMZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305488
Record name 3-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-48-1
Record name 3-Formyl-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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